glycoprotein G, murine pneumonia virus
Description
Glycoprotein G (G) in murine viruses, such as murine leukemia virus (MLV), plays critical roles in viral entry, immune evasion, and host-cell interactions. For instance, MLV envelope glycoproteins (Env) and glycoGag are well-characterized, with glycoGag enhancing viral infectivity by counteracting host restriction factors like IFITM3 . Similarly, glycoproteins from respiratory syncytial virus (RSV) and vesicular stomatitis virus (VSV) serve as functional analogs for comparative analysis due to shared structural and mechanistic features .
Properties
CAS No. |
162876-50-8 |
|---|---|
Molecular Formula |
C10H8F3N3 |
Synonyms |
glycoprotein G, murine pneumonia virus |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Viral Glycoproteins
Table 1: Structural and Functional Features of Selected Viral Glycoproteins
Key Observations:
- MLV Env : Requires proteolytic cleavage (e.g., by cathepsins) for activation, a feature shared with VSV-G but distinct from RSV G, which lacks such processing .
- RSV G : Contains hypervariable regions under immune-driven selection, contrasting with the conserved receptor-binding domains of MLV Env and VSV-G .
- Ebola GP : Lacks glycoGag-like immune evasion mechanisms but shares trimeric architecture with MLV Env .
Functional Roles in Viral Entry and Immune Evasion
- MLV GlycoGag vs. Ebola GP : MLV glycoGag antagonizes IFITM3, a host protein that restricts viral entry, while Ebola GP is unaffected or even sensitized by IFITM3 . This divergence highlights genus-specific adaptations to host defenses.
- VSV-G vs. MLV Env in Pseudotyping : VSV-G pseudotyped MLV vectors exhibit broader tropism and higher transduction efficiency due to pH-dependent endosomal entry, unlike MLV Env, which relies on direct plasma membrane fusion .
- RSV G vs. MLV Env : RSV G facilitates attachment via heparan sulfate binding, whereas MLV Env directly engages mCAT1 receptors, reflecting distinct strategies for cell targeting .
Antigenic Properties and Host Immune Responses
- RSV G : The C-terminal region contains murine antibody epitopes, but antigenic drift is minimal despite genetic variability, suggesting immune evasion through decoy mechanisms .
- MLV Env : Elicits strong antibody responses against SU subunits, yet glycoGag reduces Env surface exposure, limiting neutralization .
- VSV-G : Acts as a B-cell mitogen, inducing polyclonal activation—a property absent in MLV or RSV glycoproteins .
Implications for Therapeutic and Vaccine Development
- Pseudotyping Applications : VSV-G-pseudotyped MLV vectors are preferred for gene therapy due to high transduction rates and stability, outperforming native MLV Env .
- Vaccine Design : Ebola GP lacking the mucin-like domain (MLD) in virus-like particles (VLPs) elicits cross-species immunity, a strategy adaptable to MLV-based platforms .
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